molecular formula C11H22O2 B8720052 (S)-1-methylnonylcarboxylic acid CAS No. 74036-83-2

(S)-1-methylnonylcarboxylic acid

Cat. No.: B8720052
CAS No.: 74036-83-2
M. Wt: 186.29 g/mol
InChI Key: SAOSCTYRONNFTC-JTQLQIEISA-N
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Description

(S)-1-methylnonylcarboxylic acid is a useful research compound. Its molecular formula is C11H22O2 and its molecular weight is 186.29 g/mol. The purity is usually 95%.
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Properties

CAS No.

74036-83-2

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

(2S)-2-methyldecanoic acid

InChI

InChI=1S/C11H22O2/c1-3-4-5-6-7-8-9-10(2)11(12)13/h10H,3-9H2,1-2H3,(H,12,13)/t10-/m0/s1

InChI Key

SAOSCTYRONNFTC-JTQLQIEISA-N

Isomeric SMILES

CCCCCCCC[C@H](C)C(=O)O

Canonical SMILES

CCCCCCCCC(C)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

After 14.6 g of concentrated sulfuric acid and 8.6 g (50 mmol) of (-)-2-methyldecanol were added to 96 ml of water, 16.4 g (10.4 mmol) of potassium permanganate was added dropwise over 4 hours while the reaction temperature was held below 25° C. The thus obtained reaction mixture was poured into 300 ml of ice water, added with 30 g of sodium hydrogen sulfite, adjusted to pH of not more than 1 with hydrochloric acid, extracted with ether and then extracted with a 10% aqueous solution of sodium hydroxide. This extract was added with hydrochloric acid to adjust pH to not more than 1 and again extracted with chloroform. The thus obtained extract was washed with water, dried, concentrated, and distilled under a reduced pressure (0.4 mmHg, 116°~120° C.) to obtain 5.2 g (yield 63%) of (+)-2-metyl decanoic acid.
Quantity
14.6 g
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reactant
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8.6 g
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reactant
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16.4 g
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reactant
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Quantity
96 mL
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solvent
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[Compound]
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ice water
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300 mL
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reactant
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30 g
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

Sodium (12.5 g, 0.54 g-atoms) was gradually added in small pieces to absolute ethanol (375 ml) while stirring under an inert (N2) atmosphere until complete solution of the sodium has taken place. Diethyl methylmalonate (95.5 g, 570 mmol) was then added dropwise to the sodium ethoxide solution over 20 minutes and the mixture was heated at reflux for about 15 minutes. After cooling to room temperature, 1-bromooctane (99 g, 512 mmol) was added dropwise over 15 minutes; the mixture was heated at reflux for 2 hours, cooled and neutralized by adding a few drops of glacial acetic acid. About two-thirds of the alcohol was removed by distillation and the residue was washed with 500 ml of water. The organic phase was separated and the aqueous phase extracted with three 50 ml portions of benzene. The organic phase and extracts were combined, washed with water, and dried over anhydrous magnesium sulfate. The residue obtained upon evaporation of the solvent was treated with a solution of 115 g of 86% potassium hydroxide Pellets in 900 ml of reagent ethanol and the mixture heated at reflux, with stirring, for 4 hours. About two-thirds of the solvent was removed by distillation, 750 ml water was added, followed by sufficient (520 ml) 6N sulfuric acid to bring the pH of the solution to 1-2. The organic phase was separated and the aqueous phase was extracted with two portions of ether. The organic phase and extracts were combined, washed with water, then with saturated sodium chloride solution, and finally dried over magnesium sulfate. The residue obtained upon evaporation of the solvent was heated to 180°-190° C. at which temperature decarboxylation occurred smoothly over a period of several minutes. The crude acid was then distilled through a short Vigreux column to give 64 g of product (73% yield), b.p. 143°/5.8 mm (lit. b.p. 137°/4.4 mm), which showed a purity of >99% by GC.
Quantity
12.5 g
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reactant
Reaction Step One
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375 mL
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solvent
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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95.5 g
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reactant
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0 (± 1) mol
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reactant
Reaction Step Three
Quantity
99 g
Type
reactant
Reaction Step Four
Quantity
115 g
Type
reactant
Reaction Step Five
[Compound]
Name
reagent
Quantity
900 mL
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solvent
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solvent
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0 (± 1) mol
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catalyst
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Yield
73%

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